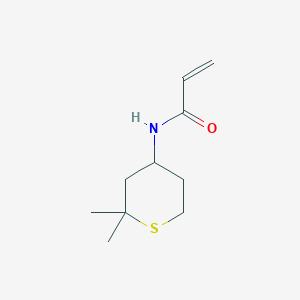
N-(2,2-Dimethylthian-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylthian-4-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a thianyl group and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthian-4-yl)prop-2-enamide typically involves the reaction of 2,2-dimethylthiolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
N-(2,2-Dimethylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The thianyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products
科学研究应用
Chemistry
N-(2,2-Dimethylthian-4-yl)prop-2-enamide serves as a building block in the synthesis of more complex molecules. Its thianyl group allows for versatile modifications that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
The compound is under investigation for various biological activities , including:
- Antimicrobial Properties: Initial studies suggest that derivatives may exhibit activity against common pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, sparing normal cells while selectively targeting malignant ones.
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating diseases where thianyl derivatives have shown efficacy. Its mechanism of action may involve interaction with specific molecular targets, influencing enzyme or receptor activity.
Industry
The compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in pharmaceutical synthesis |
| Biology | Antimicrobial and anticancer properties | Effective against E. coli; selective cytotoxicity |
| Medicine | Potential therapeutic agent | Ongoing research into disease treatment |
| Industry | Development of polymers and coatings | Unique properties enable diverse applications |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cytotoxicity Assessment : Investigations into the cytotoxic effects on human cancer cell lines revealed that compounds with similar thianyl structures exhibited selective toxicity, highlighting their potential as anticancer agents.
- Enzyme Inhibition Research : The compound's ability to inhibit enzymes relevant to neurodegenerative diseases was assessed, showing promise in modulating metabolic pathways linked to disease progression.
作用机制
The mechanism of action of N-(2,2-Dimethylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enamide moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms involved.
相似化合物的比较
Similar Compounds
N-(2-Aminophenyl)prop-2-enamide: This compound is structurally similar but contains an aminophenyl group instead of a thianyl group.
Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate): A polymeric derivative used in industrial applications.
Uniqueness
N-(2,2-Dimethylthian-4-yl)prop-2-enamide is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
属性
IUPAC Name |
N-(2,2-dimethylthian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBKAGFNUZIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCS1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














